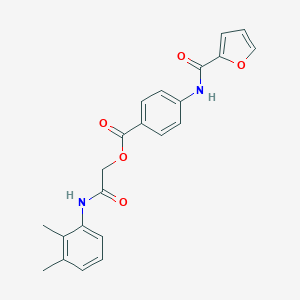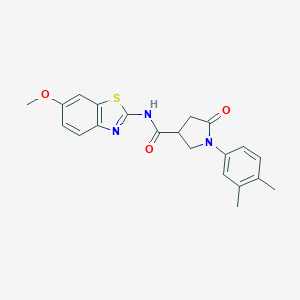![molecular formula C24H21N3O4 B271133 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate](/img/structure/B271133.png)
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as MIQO, and it has been the subject of numerous studies exploring its synthesis, mechanism of action, biochemical and physiological effects, as well as its potential applications in various fields.
作用机制
The mechanism of action of MIQO is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For instance, MIQO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to modulate the expression of various cytokines and growth factors.
Biochemical and Physiological Effects:
MIQO has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to reduce the production of reactive oxygen species (ROS) and to protect against oxidative stress-induced damage.
实验室实验的优点和局限性
One of the main advantages of MIQO is its broad range of pharmacological activities, which makes it a versatile tool for studying various biological processes. However, the compound's complex synthesis process and limited solubility in aqueous solutions can pose challenges for researchers.
未来方向
There are several future directions for research on MIQO. One potential area of focus is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and to explore its potential applications in various disease models. Finally, the development of MIQO-based therapeutics for the treatment of various diseases represents a promising avenue for future research.
Conclusion:
In conclusion, MIQO is a promising compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important areas of research that have been explored in numerous studies. Further research is needed to fully elucidate the compound's potential applications in various fields and to develop MIQO-based therapeutics for the treatment of various diseases.
合成方法
The synthesis of MIQO involves a multi-step process that includes the reaction of 4-chloro-6-methyl-2-(4-methylphenyl)quinoline with 5-methylisoxazole-3-carboxylic acid followed by the addition of 2-aminoethyl-2-oxoacetate. The final product is obtained through the conversion of the resulting intermediate into the desired carboxylate salt form.
科学研究应用
MIQO has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities, making it a promising candidate for the development of novel therapeutic agents.
属性
产品名称 |
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate |
|---|---|
分子式 |
C24H21N3O4 |
分子量 |
415.4 g/mol |
IUPAC 名称 |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H21N3O4/c1-14-4-7-17(8-5-14)21-12-19(18-10-15(2)6-9-20(18)25-21)24(29)30-13-23(28)26-22-11-16(3)31-27-22/h4-12H,13H2,1-3H3,(H,26,27,28) |
InChI 键 |
NJPDFYDKQCUMNP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)NC4=NOC(=C4)C |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)NC4=NOC(=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271050.png)
![N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271052.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271054.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271055.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271056.png)
![1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271057.png)
![N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271058.png)
![1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271059.png)
![1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271060.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)

